molecular formula C24H20Cl2N4O2S B11281159 N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11281159
M. Wt: 499.4 g/mol
InChI Key: HCALPOICIBBHFG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, multiple aromatic rings, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Aromatic Rings: The aromatic rings are introduced through nucleophilic substitution reactions, where halogenated aromatic compounds react with nucleophiles such as thiols or amines.

    Final Assembly: The final step involves coupling the triazole derivative with the acetamide moiety, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the molecule.

    Substitution: Aromatic substitution reactions can occur, especially on the chlorinated aromatic rings, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines or Alcohols: From reduction reactions.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Biological Studies: The compound can be used to investigate biological pathways and molecular targets, particularly those involving triazole derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules, providing insights into reaction mechanisms and synthetic strategies.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic groups can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are well-known antifungal agents.
  • Other Sulfanyl Acetamides: Compounds like N-(2-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20Cl2N4O2S

Molecular Weight

499.4 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20Cl2N4O2S/c1-15-20(26)4-3-5-21(15)27-22(31)14-33-24-29-28-23(16-6-12-19(32-2)13-7-16)30(24)18-10-8-17(25)9-11-18/h3-13H,14H2,1-2H3,(H,27,31)

InChI Key

HCALPOICIBBHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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